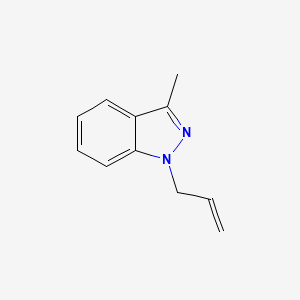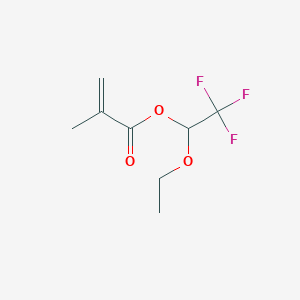
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester is a chemical compound known for its unique properties and applications in various fields It is an ester derivative of 2-propenoic acid, 2-methyl-, and is characterized by the presence of an ethoxy group and a trifluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester typically involves the esterification of 2-propenoic acid, 2-methyl- with 1-ethoxy-2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-propenoic acid, 2-methyl- and 1-ethoxy-2,2,2-trifluoroethanol.
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Polymerization: Polymers with specific mechanical and chemical properties.
Hydrolysis: 2-Propenoic acid, 2-methyl- and 1-ethoxy-2,2,2-trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as high thermal stability and chemical resistance.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester primarily involves its reactivity as an ester and the presence of the trifluoroethyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The trifluoroethyl group imparts unique electronic properties, making the compound reactive in various substitution and addition reactions. These properties are exploited in polymerization and other chemical processes to achieve desired outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
- 2-Propenoic acid, 2-methyl-, ethenyl ester
- 2-Propenoic acid, ethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 1-ethoxy-2,2,2-trifluoroethyl ester is unique due to the presence of the trifluoroethyl group. This group enhances the compound’s reactivity and imparts unique electronic properties, making it suitable for specialized applications in polymer chemistry and industrial processes. The trifluoroethyl group also contributes to the compound’s stability and resistance to degradation, which is advantageous in various applications.
Eigenschaften
CAS-Nummer |
112987-10-7 |
|---|---|
Molekularformel |
C8H11F3O3 |
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
(1-ethoxy-2,2,2-trifluoroethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H11F3O3/c1-4-13-7(8(9,10)11)14-6(12)5(2)3/h7H,2,4H2,1,3H3 |
InChI-Schlüssel |
MFMBVHKHWBOOHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(F)(F)F)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


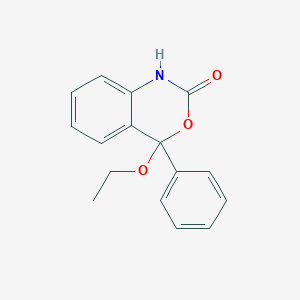
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

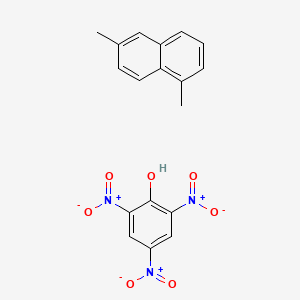

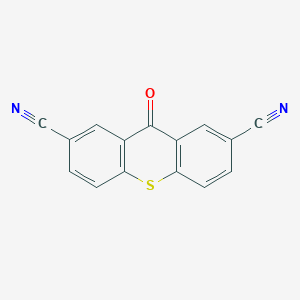

![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
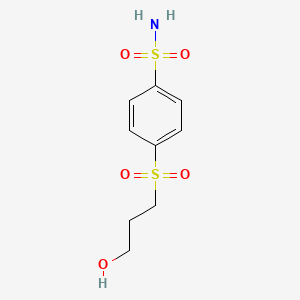

![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)

